molecular formula C4H10N2O B156908 2-Amino-N-methylpropanamide CAS No. 32012-12-7

2-Amino-N-methylpropanamide

Cat. No.: B156908
CAS No.: 32012-12-7
M. Wt: 102.14 g/mol
InChI Key: CKQYFZPCICOPMQ-UHFFFAOYSA-N
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Description

2-Amino-N-methylpropanamide is an organic compound with the molecular formula C4H10N2O. It is a derivative of propanamide, where an amino group and a methyl group are attached to the nitrogen atom. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-N-methylpropanamide can be synthesized through several methods. One common method involves the reaction of 2-bromo-2-methylpropanamide with aqueous ammonium hydroxide. The reaction is exothermic and requires careful temperature control to maintain the internal temperature between 0 and 5°C .

Industrial Production Methods: In industrial settings, this compound is produced through bulk custom synthesis. This involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-methylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Amino-N-methylpropanamide involves its interaction with specific molecular targets. For instance, it can act as a substrate for amidases, leading to the formation of specific enantiomers. This interaction is crucial for its applications in asymmetric synthesis and pharmaceutical development. The compound’s molecular structure allows it to participate in various biochemical pathways, influencing its biological activity .

Comparison with Similar Compounds

Comparison: 2-Amino-N-methylpropanamide is unique due to the presence of both an amino group and a methyl group attached to the nitrogen atom. This structural feature allows it to participate in a wider range of chemical reactions compared to similar compounds. Additionally, its applications in asymmetric synthesis and pharmaceutical development make it a valuable compound in scientific research .

Biological Activity

2-Amino-N-methylpropanamide, also known as (S)-2-Amino-N-methylpropanamide hydrochloride, is a small organic compound with significant biological activity and potential applications in medicinal chemistry. This compound features a chiral center, which can influence its interactions with biological targets, making it a subject of interest in various research fields, including pharmacology and organic synthesis.

Structure and Composition

  • Molecular Formula: C₄H₁₁ClN₂O
  • Molecular Weight: Approximately 110.60 g/mol
  • Functional Groups: Contains an amino group and an amide group, contributing to its reactivity and biological properties.

Unique Features

The presence of a chiral center in this compound allows for stereochemical variations that can affect its biological interactions. The (S)-enantiomer has been noted for its specific binding affinity to certain receptors and enzymes, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in the body. Key mechanisms include:

  • Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thus modulating metabolic pathways.
  • Receptor Modulation: It acts as a ligand for certain receptors, influencing signaling pathways associated with various physiological responses .

Pharmacological Applications

Research indicates that this compound may exhibit several pharmacological activities:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may have antimicrobial effects against various pathogens.
  • Potential as a Drug Intermediate: It is utilized as an intermediate in the synthesis of more complex pharmaceutical compounds due to its structural properties.
  • Role in Cancer Research: The compound has been investigated for its potential role in inhibiting cancer-related pathways by targeting specific proteins involved in tumor growth .

Case Studies

  • Inhibition of BCL6 Protein:
    A study explored the optimization of BCL6 inhibitors where this compound was used to enhance binding affinity within a solvated pocket. The modifications led to improved potency and selectivity against BCL6, a protein implicated in various cancers .
  • Antimicrobial Activity:
    Another investigation assessed the antimicrobial efficacy of this compound against bacterial strains. The results indicated significant inhibition of growth at certain concentrations, suggesting its potential use as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by structural modifications. A comparative analysis of similar compounds reveals the following insights:

Compound NameStructure FeaturesUnique Aspects
2-Amino-N-(2-hydroxyethyl)-N-methylpropanamideHydroxyl group additionEnhanced solubility and bioactivity
2-Amino-N-ethyl-N-methylpropanamideEthyl group on nitrogenPotentially different pharmacokinetics
(S)-2-Amino-N-methylpropanamideChiral centerSpecific binding properties related to stereochemistry

These variations highlight how subtle changes in structure can lead to significant differences in biological activity and pharmacological potential.

Q & A

Q. Basic: What are the established synthetic routes for 2-Amino-N-methylpropanamide?

Answer:
The synthesis of this compound typically involves the reaction of 2-methylpropanoyl chloride with methylamine or its derivatives under controlled conditions. A common method employs dichloromethane as a solvent and triethylamine as a catalyst to facilitate amide bond formation. Reaction parameters such as temperature (0–25°C), stoichiometric ratios (1:1.2 molar ratio of acyl chloride to amine), and reaction time (4–6 hours) are optimized to achieve yields >75% . Purification via column chromatography or recrystallization is recommended to isolate the product.

Q. Advanced: What strategies can improve the regioselectivity and purity of this compound in multi-step syntheses?

Answer:
Advanced optimization includes:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) may reduce side reactions in intermediates .
  • Flow chemistry : Continuous flow systems enhance reproducibility and reduce by-products in scaled-up syntheses .
  • In-line analytics : Real-time monitoring (e.g., FTIR) ensures reaction completion and minimizes impurities .
    Statistical tools like Design of Experiments (DoE) can identify critical variables (e.g., pH, temperature) affecting purity .

Q. Basic: What analytical techniques are essential for characterizing this compound?

Answer:
Key techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the amine and methyl group positions (e.g., δ 1.3 ppm for methyl protons) .
  • Mass spectrometry : ESI-MS validates molecular weight (132.16 g/mol) and fragmentation patterns .
  • IR spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O stretch) and ~3300 cm1^{-1} (N-H stretch) confirm functional groups .

Q. Advanced: How can researchers resolve contradictions in reported biological activities of this compound?

Answer:
Discrepancies (e.g., enzyme inhibition efficacy) require:

  • Systematic reviews : Use PRISMA guidelines to aggregate data and assess study heterogeneity (e.g., I2I^2 statistic >50% indicates high variability) .
  • Dose-response reanalysis : Compare EC50_{50} values across studies using standardized assays (e.g., fluorometric kinase assays) .
  • Meta-regression : Identify covariates (e.g., solvent polarity, cell line variability) influencing activity outcomes .

Q. Basic: What safety protocols are mandatory for handling this compound?

Answer:

  • PPE : Nitrile gloves, safety goggles, and lab coats are required. Use NIOSH-approved respirators if airborne particles exceed 5 mg/m3^3 .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (H335: Respiratory irritation) .
  • First aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Q. Advanced: How does structural modification of this compound impact its pharmacological potential?

Answer:

  • Methyl group effects : The N-methyl group reduces metabolic degradation compared to non-methylated analogs, enhancing bioavailability .
  • Derivatization : Introducing electron-withdrawing groups (e.g., -CF3_3) at the phenyl ring (if applicable) can modulate receptor binding affinity .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) predict interactions with target enzymes (e.g., proteases) to guide rational design .

Q. Basic: What are the stability and storage conditions for this compound?

Answer:
Store at 2–8°C in airtight, light-resistant containers. Stability tests show <5% degradation over 12 months under these conditions. Avoid exposure to moisture or strong oxidizers (e.g., peroxides) to prevent decomposition .

Q. Advanced: What methodologies validate the environmental impact of this compound in lab waste?

Answer:

  • Biodegradation assays : Use OECD Test Guideline 301B to assess aerobic degradation in wastewater .
  • Ecotoxicology : Daphnia magna acute toxicity tests (EC50_{50} >100 mg/L indicate low hazard) .
  • Waste disposal : Neutralize with 1M HCl before incineration at licensed facilities to prevent soil contamination .

Q. Basic: What are the key applications of this compound in medicinal chemistry?

Answer:

  • Pharmaceutical intermediate : Used in peptidomimetic drug design (e.g., protease inhibitors) .
  • Enzyme studies : Serves as a substrate analog for amidase activity assays .
  • SAR exploration : Modifications at the amide nitrogen help elucidate structure-activity relationships in lead optimization .

Q. Advanced: How can researchers address low solubility of this compound in aqueous assays?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) to enhance solubility without denaturing proteins .
  • Micellar systems : Incorporate surfactants (e.g., Tween-80) to stabilize colloidal dispersions .
  • Prodrug design : Synthesize phosphate or glycoside derivatives for improved hydrophilicity .

Properties

IUPAC Name

2-amino-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c1-3(5)4(7)6-2/h3H,5H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQYFZPCICOPMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337283
Record name 2-Amino-N-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32012-12-7
Record name 2-Amino-N-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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